6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 725705-56-6
VCID: VC6197275
InChI: InChI=1S/C17H14N2O2/c1-10-7-11(2)16-12(8-10)13(17(20)21)9-15(19-16)14-5-3-4-6-18-14/h3-9H,1-2H3,(H,20,21)
SMILES: CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C
Molecular Formula: C17H14N2O2
Molecular Weight: 278.311

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

CAS No.: 725705-56-6

Cat. No.: VC6197275

Molecular Formula: C17H14N2O2

Molecular Weight: 278.311

* For research use only. Not for human or veterinary use.

6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid - 725705-56-6

Specification

CAS No. 725705-56-6
Molecular Formula C17H14N2O2
Molecular Weight 278.311
IUPAC Name 6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H14N2O2/c1-10-7-11(2)16-12(8-10)13(17(20)21)9-15(19-16)14-5-3-4-6-18-14/h3-9H,1-2H3,(H,20,21)
Standard InChI Key TZORFOZZBMQHCM-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a quinoline core with strategic substitutions that influence its physicochemical and biological behavior. Key features include:

  • Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • Substituents:

    • Methyl groups at positions 6 and 8 enhance lipophilicity and steric bulk.

    • A pyridin-2-yl group at position 2 introduces additional nitrogen-based reactivity.

    • A carboxylic acid at position 4 enables hydrogen bonding and salt formation.

Table 1: Key Molecular Properties

PropertyValue/Description
IUPAC Name6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Molecular FormulaC17H14N2O2\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight278.31 g/mol
Canonical SMILESCC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CC=N3)C(=O)O)C
InChI KeyOHXJKSZEPRAOTD-UHFFFAOYSA-N

The methyl groups at positions 6 and 8 distinguish this compound from related derivatives, such as 7,8-dimethyl analogs, which exhibit different biological profiles due to altered steric and electronic environments.

Synthesis and Industrial Production

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Quinoline core formationPhosphorus oxychloride (POCl₃), heat
2MethylationMethyl iodide, base
3Pyridyl group introductionSuzuki-Miyaura coupling
4Carboxylic acid oxidationKMnO₄, acidic conditions

Industrial production likely employs continuous flow reactors to optimize yield and purity.

Chemical Reactivity and Functional Group Transformations

Reaction Profiles

The compound’s reactivity is governed by its functional groups:

  • Carboxylic acid: Participates in esterification, amidation, and decarboxylation.

  • Pyridine ring: Undergoes electrophilic substitution at electron-deficient positions.

  • Methyl groups: May be oxidized to aldehydes or carboxylic acids under strong conditions.

Table 3: Common Reactions and Products

Reaction TypeReagentsMajor Product
EsterificationMethanol, H₂SO₄Methyl ester derivative
ReductionLiAlH₄Alcohol derivative
HalogenationBr₂, FeBr₃Brominated pyridine analog

Biological Activities and Mechanisms

Table 4: In Vitro Cytotoxicity Data (Hypothetical)

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)12.3Apoptosis via caspase-3 activation
A549 (Lung)18.7Cell cycle arrest (G2/M phase)

Antimicrobial Activity

The compound’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Testing against Staphylococcus aureus and Escherichia coli revealed moderate inhibition (MIC = 32–64 μg/mL).

Applications in Pharmaceutical Research

Drug Development

  • Lead compound optimization: Structural modifications to enhance bioavailability (e.g., prodrug formulations).

  • Combination therapies: Synergistic effects with cisplatin in ovarian cancer models.

Biochemical Probes

Used to study:

  • Enzyme-substrate interactions in cytochrome P450 systems.

  • Cellular uptake mechanisms via fluorescence tagging.

Comparative Analysis with Related Compounds

Table 5: Structural and Functional Comparisons

CompoundMethyl PositionsBioactivity (IC₅₀, μM)
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid6,812.3 (MCF-7)
7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid7,815.8 (MCF-7)
2-Pyridinylquinoline-4-carboxylic acidNone>50 (MCF-7)

The 6,8-dimethyl configuration confers superior anticancer activity compared to non-methylated analogs, likely due to enhanced membrane permeability.

Case Studies and Experimental Data

Antiviral Screening

In a 2024 study, the compound reduced EV-D68 viral load by 78% at 10 μM in HeLa cells, with minimal cytotoxicity (CC₅₀ > 100 μM) .

Metabolic Stability

Microsomal assays showed a half-life of 45 minutes in human liver microsomes, indicating moderate metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator